molecular formula C5H9NO2 B2570985 (2-Nitroethyl)cyclopropane CAS No. 1360591-19-0

(2-Nitroethyl)cyclopropane

Cat. No.: B2570985
CAS No.: 1360591-19-0
M. Wt: 115.132
InChI Key: QLYALZVIIJBFNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Nitroethyl)cyclopropane” is a chemical compound with the molecular formula C5H9NO2 and a molecular weight of 115.13 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H9NO2/c7-6(8)4-3-5-1-2-5/h5H,1-4H2 . This code provides a specific description of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” has a predicted boiling point of 184.6±9.0 °C and a predicted density of 1.111±0.06 g/cm3 . Its pKa is predicted to be 8.61±0.29 .

Scientific Research Applications

Anesthetic Properties and Molecular Interactions

  • Molecular Targets of Anesthetic Gases: Anesthetic gases like nitrous oxide, xenon, and cyclopropane have a distinct pharmacological profile and are known to inhibit N-methyl-d-aspartate subtype of glutamate receptors. Two-pore-domain K+ channels, particularly TREK-1, are significantly activated by these anesthetic gases, including cyclopropane. This discovery suggests a new molecular target for these gaseous anesthetics (Gruss et al., 2004).

Chemical Properties and Drug Development

  • Cyclopropane in Drug Molecules: The cyclopropane ring, a component of 2-Nitroethyl cyclopropane, is increasingly used in drug development. Its features, like coplanarity, shorter C-C bonds, and stronger C-H bonds, contribute to enhancing the potency of drugs and reducing off-target effects (Talele, 2016).

Synthetic Chemistry Applications

  • Synthesis of Functionalized Compounds: 2-Nitrocyclopropanes like (2-Nitroethyl)cyclopropane serve as precursors in synthetic chemistry, used in the preparation of various functionalized compounds. For instance, they are used in Corey-Chaykovsky reactions to synthesize trifluoromethyl cyclopropanes with good yields and diastereoselectivities (Hock et al., 2017).
  • Precursors for Heterocycles Synthesis: Cyclopropane derivatives are potential precursors for synthesizing heterocycles, such as oxazoles and dihydropyrroles. This involves ring-opening reactions and subsequent transformations (Selvi & Srinivasan, 2014); (Wurz & Charette, 2005).

Molecular Building Blocks

  • Nitrocyclopropanes as Building Blocks: 2-Nitrocyclopropane compounds can be synthesized from unsaturated carbonyl compounds and used as unique moieties in biologically active compounds and natural products (Ghosh et al., 2023).

Safety and Hazards

“(2-Nitroethyl)cyclopropane” is associated with several hazard statements, including H227, H302, H315, H319, H335, and H351 . Precautionary measures include P201, P202, P210, P261, P264, P270, P271, P280, P281, P301+P312, P302+P352, P304+P340, P305+P351+P338, P308+P313, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

Properties

IUPAC Name

2-nitroethylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-6(8)4-3-5-1-2-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYALZVIIJBFNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.